

Application Notes and Protocols for Evaluating BMS-986235 Efficacy

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Compound of Interest

Compound Name: BMS-986235

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A Comprehensive Guide to Cell-Based Assays for the FPR2 Agonist **BMS-986235**

Introduction

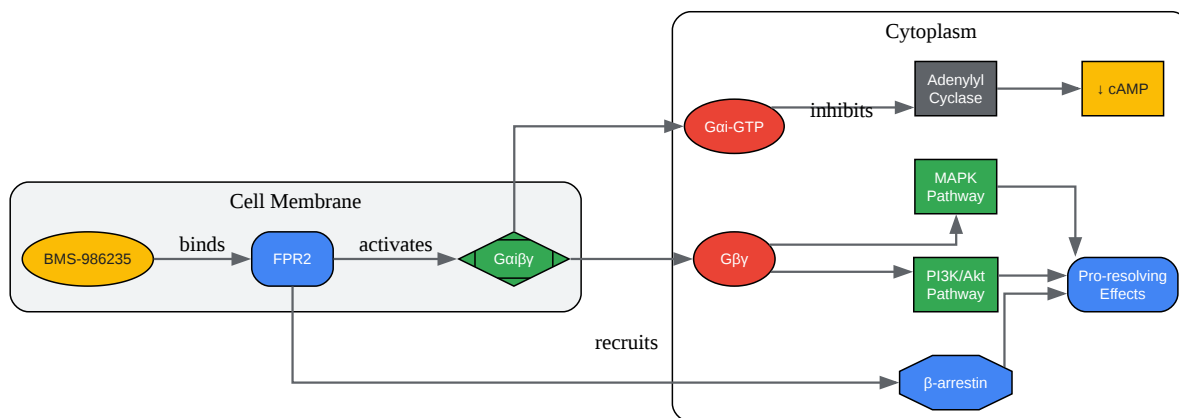
BMS-986235 is a potent and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that plays a critical role in regulating inflammatory responses.[1][2][3][4] Contrary to the initial topic query, **BMS-986235** is not a TYK2 inhibitor. Its mechanism of action centers on the activation of FPR2, which stimulates pro-resolving pathways in inflammation.[2][3] This includes inhibiting neutrophil chemotaxis, enhancing macrophage phagocytosis, and modulating cytokine production, making it a promising therapeutic candidate for conditions driven by chronic inflammation, such as heart failure.[5][6]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of **BMS-986235**. The protocols are intended for researchers, scientists, and drug development professionals.

BMS-986235 Signaling Pathway

Activation of FPR2 by **BMS-986235** primarily initiates signaling through the G α i subunit of the heterotrimeric G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G $\beta\gamma$ subunits can activate downstream pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[7] Additionally, FPR2

activation can lead to the recruitment of β -arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades.[8][9]



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Caption: FPR2 Signaling Pathway Activated by **BMS-986235**.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **BMS-986235** in various cell-based assays.

Table 1: Receptor Binding and G-Protein Activation

Assay Type	Cell Line	Target	BMS-986235 EC50 (nM)	Reference
Gαi1 Activation (BRET)	HEK293	Human FPR2	13	[10]
Gαi2 Activation (BRET)	HEK293	Human FPR2	5	[10]
Gαi3 Activation (BRET)	HEK293	Human FPR2	7	[10]
GαoA Activation (BRET)	HEK293	Human FPR2	10	[10]
GαoB Activation (BRET)	HEK293	Human FPR2	8	[10]
Receptor Binding	-	Human FPR2	0.41	[4]
Receptor Binding	-	Mouse FPR2	3.4	[4]

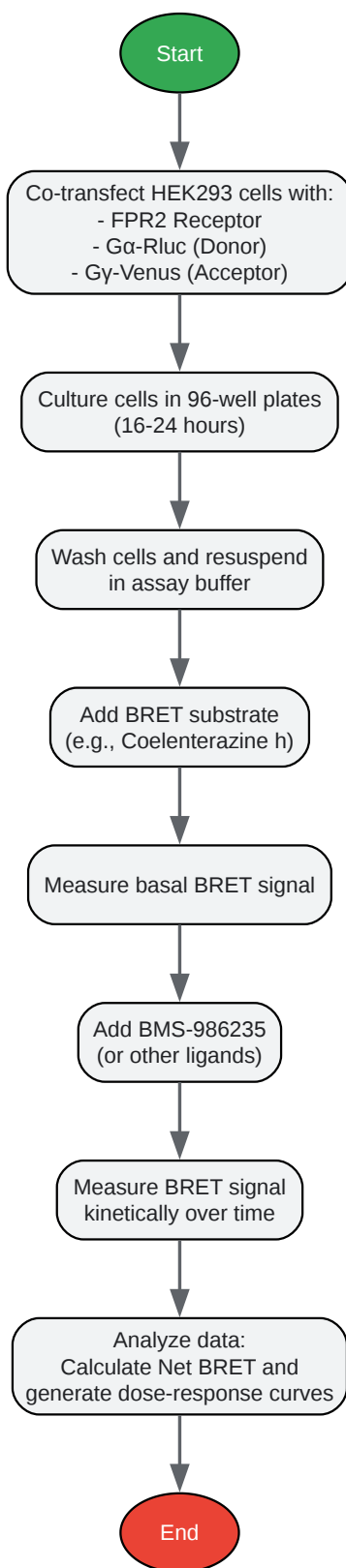
Table 2: Functional Cellular Assays

Assay Type	Cell Type	Measurement	BMS-986235 Potency	Reference
Neutrophil Chemotaxis	Human HL-60 cells	Inhibition of cell migration	IC50: 57 nM	[11]
Macrophage Phagocytosis	Mouse Peritoneal Macrophages	Induction of phagocytosis	EC50: 2 nM	[11]
Cytokine Release	Human Whole Blood	IL-10 Induction	-	[2]

Experimental Protocols

G-Protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the activation of G-proteins upon agonist binding to FPR2 by detecting conformational changes within the heterotrimeric G-protein complex.



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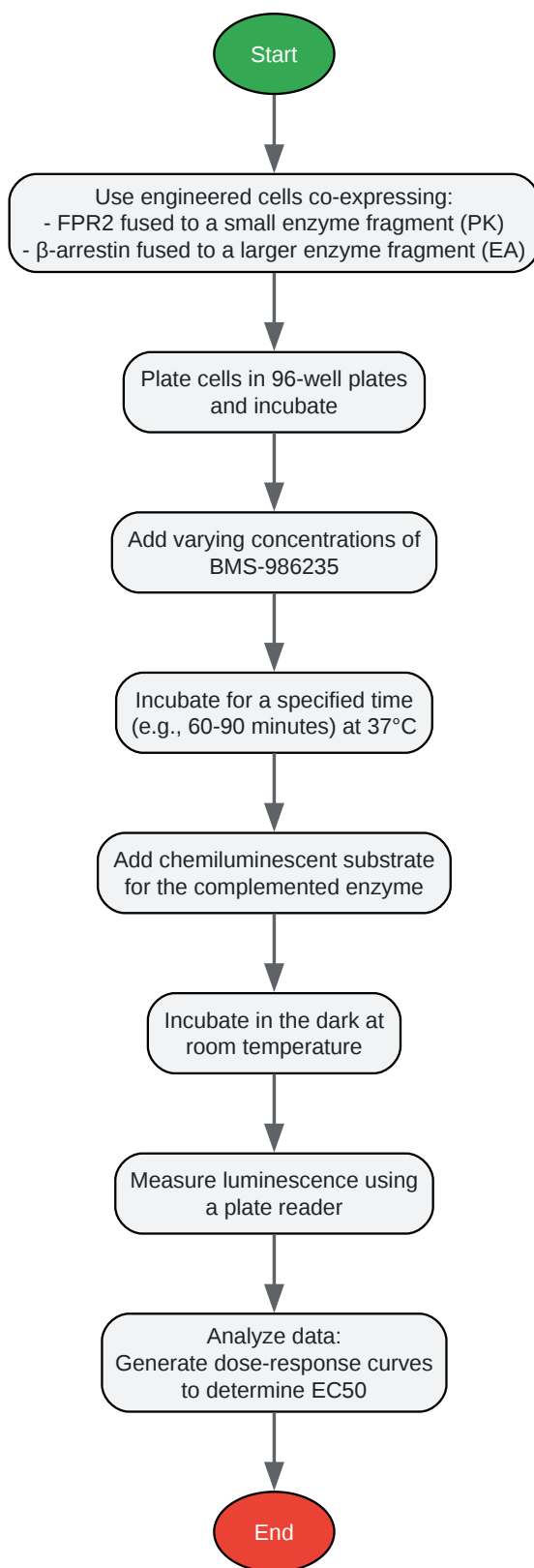
Caption: Workflow for the G-Protein Activation BRET Assay.

Methodology:

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Co-transfect cells with plasmids encoding for the human FPR2 receptor, a G α subunit fused to Renilla luciferase (Rluc), and a G γ subunit fused to a yellow fluorescent protein variant (e.g., Venus).[1]
- Assay Preparation:
 - Plate the transfected cells in white, clear-bottom 96-well plates.
 - After 16-24 hours, wash the cells with PBS and resuspend them in a suitable assay buffer. [12]
- BRET Measurement:
 - Add the BRET substrate (e.g., coelenterazine h) to each well.
 - Measure the basal BRET signal using a plate reader capable of dual-emission detection (e.g., 460 nm for Rluc and 528 nm for Venus).[13]
 - Add varying concentrations of **BMS-986235** to the wells.
 - Immediately begin kinetic measurements of the BRET signal for a defined period.
- Data Analysis:
 - Calculate the Net BRET ratio by subtracting the ratio of acceptor emission to donor emission of cells expressing only the donor from the ratio of cells expressing both donor and acceptor.
 - Plot the change in Net BRET against the logarithm of the agonist concentration to determine the EC50 value.

β -Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the recruitment of β -arrestin to the activated FPR2 receptor.



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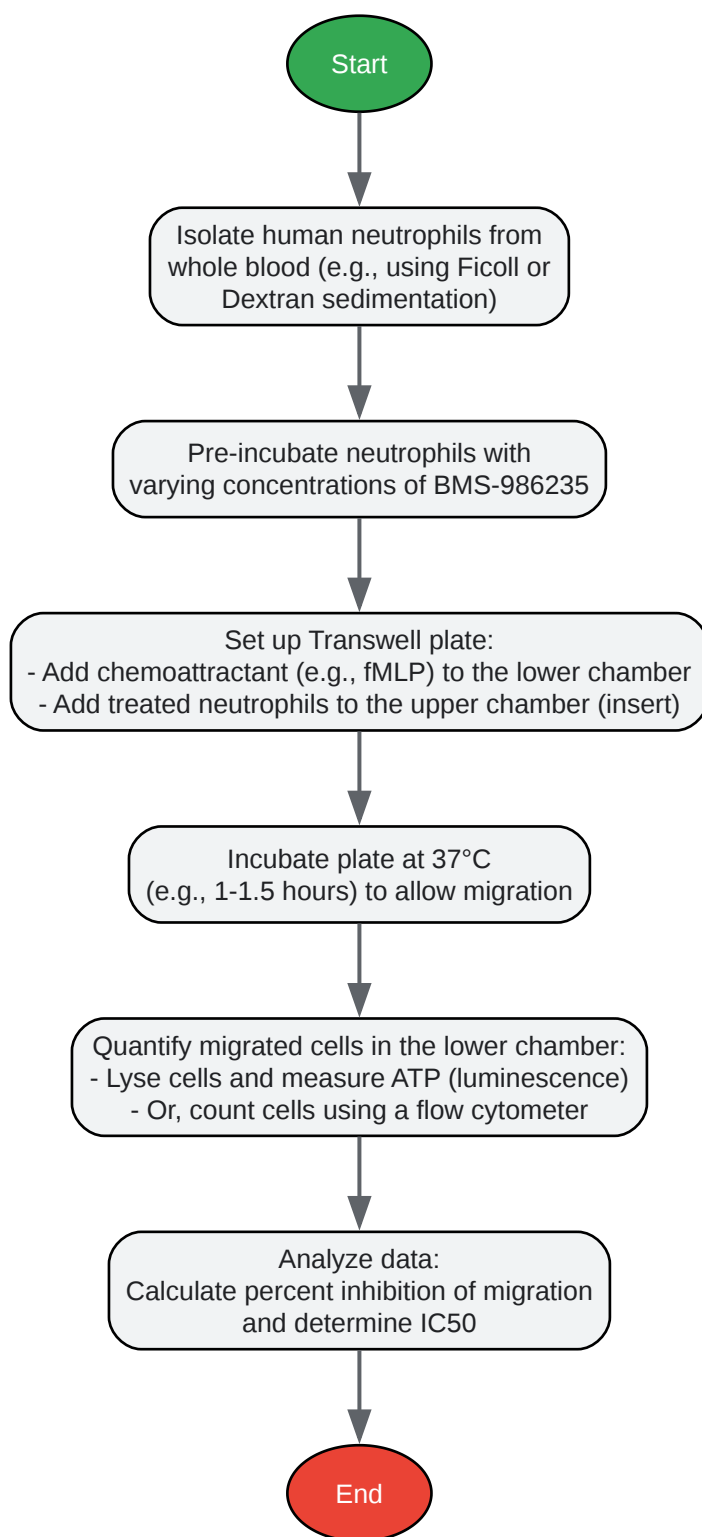
Caption: Workflow for β -Arrestin Recruitment Assay.

Methodology:

- Cell Line:
 - Utilize a commercially available cell line (e.g., PathHunter®) engineered to co-express FPR2 fused to a small fragment of β -galactosidase (ProLink™) and β -arrestin fused to the larger enzyme acceptor fragment.[\[14\]](#)[\[15\]](#)
- Assay Procedure:
 - Plate the cells in a 96-well assay plate and incubate.
 - Add varying concentrations of **BMS-986235** to the cells.
 - Incubate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β -arrestin recruitment.[\[16\]](#)
 - Add the chemiluminescent substrate for β -galactosidase.
 - Incubate at room temperature in the dark.
- Data Analysis:
 - Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β -arrestin recruitment.
 - Plot the luminescence against the logarithm of the agonist concentration to calculate the EC50.

Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)

This functional assay assesses the ability of **BMS-986235** to inhibit the migration of neutrophils towards a chemoattractant.



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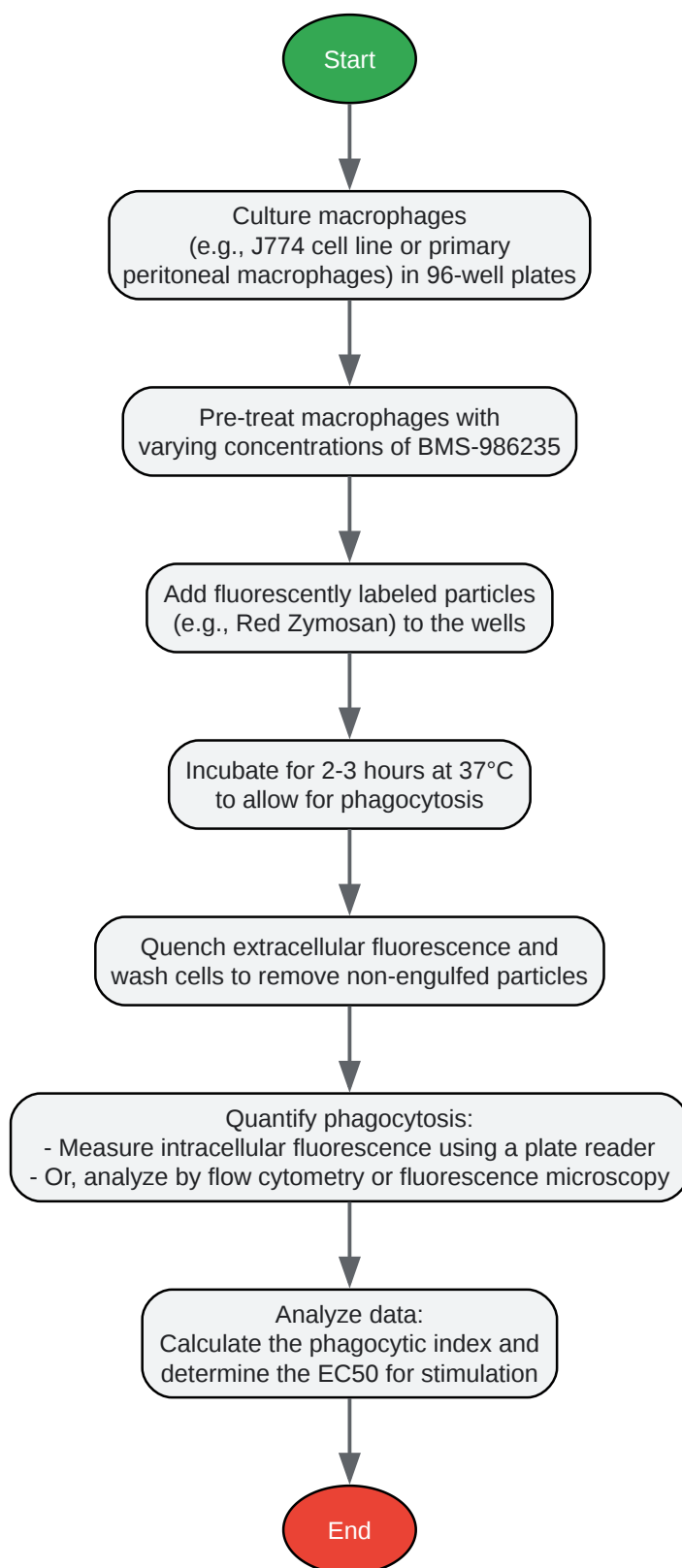
Caption: Workflow for the Neutrophil Chemotaxis Assay.

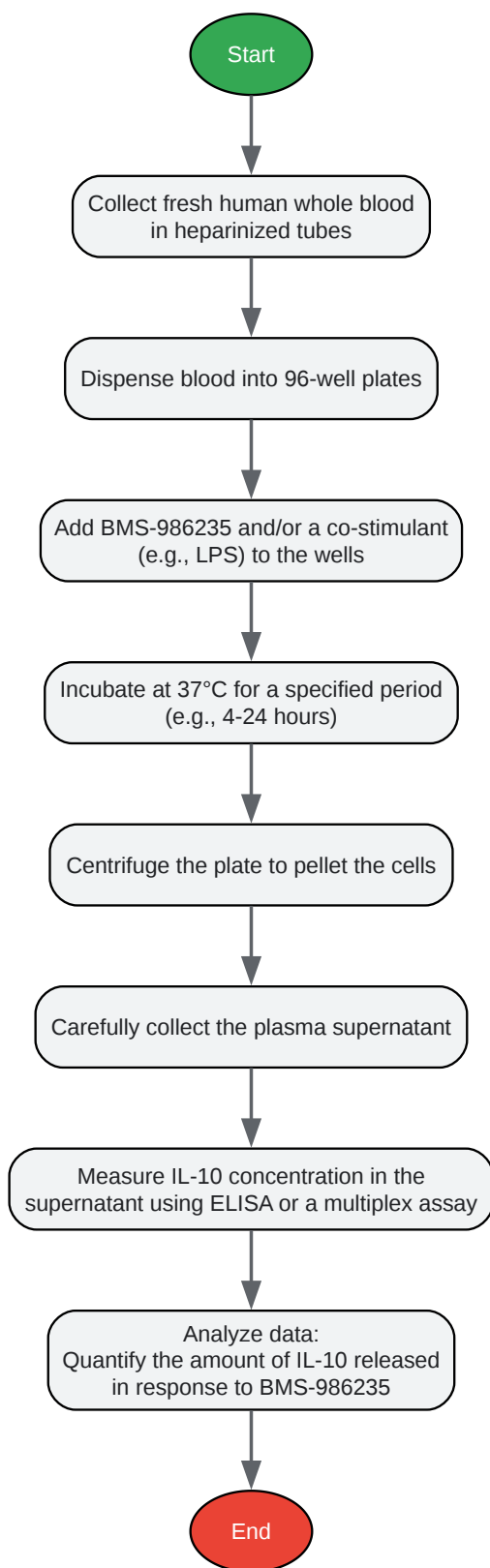
Methodology:

- Neutrophil Isolation:
 - Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep®).[\[7\]](#)[\[17\]](#)
- Assay Setup:
 - Use a Transwell® plate with a permeable support (e.g., 5.0 µm pore size).[\[7\]](#)
 - Add a chemoattractant such as N-formyl-L-Methionyl-L-Leucyl-L-Phenylalanine (fMLP) to the lower chamber.[\[17\]](#)
 - Pre-incubate the isolated neutrophils with various concentrations of **BMS-986235**.
 - Add the treated neutrophils to the upper chamber (the insert).
- Migration and Quantification:
 - Incubate the plate for 1 to 1.5 hours at 37°C to allow the neutrophils to migrate through the membrane towards the chemoattractant.[\[18\]](#)
 - Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content via a luminescent assay (e.g., CellTiter-Glo®) or by direct cell counting using a flow cytometer.[\[7\]](#)[\[17\]](#)
- Data Analysis:
 - Calculate the percentage inhibition of chemotaxis for each concentration of **BMS-986235** compared to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Macrophage Phagocytosis Assay

This assay measures the effect of **BMS-986235** on the ability of macrophages to engulf particles, a key process in the resolution of inflammation.





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